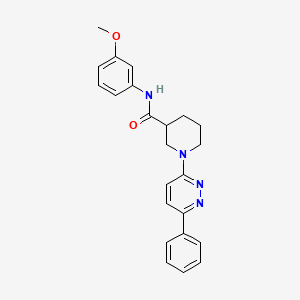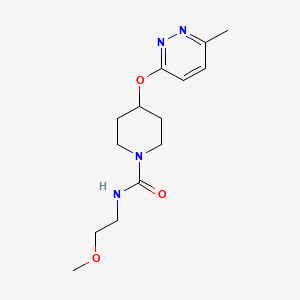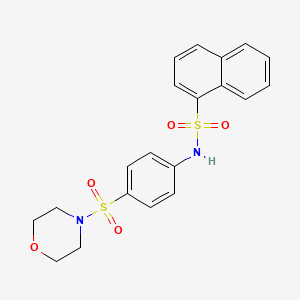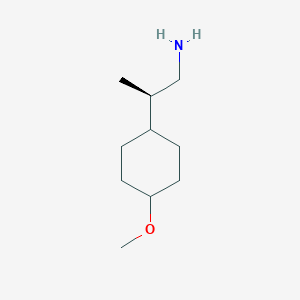
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It has been studied extensively for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it an interesting target for further investigations.
Scientific Research Applications
Antibacterial Applications
A study identified a compound (not the exact compound but a related piperidine derivative) that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery could lead to new ways of eradicating bacterial persisters, which are a major cause of antibiotic resistance (Kim et al., 2011).
Neuropharmacological Research
Research involving analogs of the specified compound has shown potential in neuropharmacology. For instance, a derivative has been identified as a high-affinity antagonist of 5-HT1A receptors, suggesting its utility in studying neuropsychiatric disorders (García et al., 2014).
Pain Management
Another study focused on chemical modification and analgesic activity of a related compound, exploring its potential in pain management. This research could contribute to the development of new analgesics with improved pharmacological profiles (Nie et al., 2020).
Anti-inflammatory Research
Compounds structurally similar to the one mentioned have shown anti-inflammatory properties. For instance, specific piperidine derivatives have been evaluated for their anti-inflammatory activity, potentially contributing to the development of new anti-inflammatory agents (Okunrobo & Usifoh, 2006).
Radioligand Development for PET Imaging
Some analogs have been developed as potential PET radioligands for imaging dopamine D3 receptors. The synthesis and evaluation of these compounds highlight their utility in neuroimaging, particularly for disorders related to dopaminergic dysfunction (Gao et al., 2008).
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVQRSOSDPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2770452.png)
![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2770454.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)



![1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2770459.png)

![3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B2770465.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2770469.png)
![N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2770471.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)